Competitive Inhibition Sensitivity: Iomazenil Shows Reduced Displacement by Endogenous or Exogenous Ligands vs. Flumazenil
In direct head-to-head comparison, 11C-iomazenil demonstrates significantly lower sensitivity to competitive inhibition by non-radioactive flumazenil compared to 11C-flumazenil in rhesus monkey brain [1]. At a flumazenil dose of 20 μg/kg, 11C-flumazenil binding in the cerebral cortex showed a significant reduction, whereas 11C-iomazenil binding in the same region exhibited only a relatively smaller inhibition with the identical flumazenil dose [1].
| Evidence Dimension | Competitive inhibition sensitivity (benzodiazepine receptor binding) |
|---|---|
| Target Compound Data | Relatively smaller inhibition of 11C-iomazenil binding at 20 μg/kg flumazenil dose |
| Comparator Or Baseline | 11C-flumazenil: Significant reduction in binding at 20 μg/kg flumazenil dose |
| Quantified Difference | Qualitative difference in inhibition magnitude; 11C-flumazenil described as 'much more sensitive' to competitive inhibition than 11C-iomazenil |
| Conditions | Rhesus monkey brain, anesthetized with ketamine, co-administration of non-radioactive flumazenil (0, 5, and 20 μg/kg) |
Why This Matters
This differential sensitivity means receptor occupancy calculations from iomazenil SPECT studies cannot be directly compared to or substituted with flumazenil PET data, requiring protocol-specific normalization.
- [1] Inoue O, Hosoi R, Kobayashi K, Itoh T, Gee A, Suzuki K. Different sensitivities to competitive inhibition of benzodiazepine receptor binding of 11C-iomazenil and 11C-flumazenil in rhesus monkey brain. Ann Nucl Med. 2001 Apr;15(2):137-139. doi: 10.1007/BF02988604. PMID: 11448072. View Source
